molecular formula C20H14O6 B14368950 3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione

3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione

Cat. No.: B14368950
M. Wt: 350.3 g/mol
InChI Key: GZEMIFICWFTZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione is an organic compound with a complex structure characterized by multiple hydroxyl groups and a tetracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the alkylation of a tetracene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups and the ethyl substituent.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process might also include purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-1,6,10,11-tetrahydroxytetracene-5,12-dione: This compound has an acetyl group instead of an ethyl group, leading to different chemical properties and reactivity.

    3-methyl-1,6,10,11-tetrahydroxytetracene-5,12-dione: The presence of a methyl group instead of an ethyl group results in variations in its chemical behavior.

Uniqueness

3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups

Properties

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione

InChI

InChI=1S/C20H14O6/c1-2-8-6-10-14(12(22)7-8)20(26)16-15(18(10)24)17(23)9-4-3-5-11(21)13(9)19(16)25/h3-7,21-23,25H,2H2,1H3

InChI Key

GZEMIFICWFTZNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4O)C(=C3C2=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.